Mannitol

Pharmaceutical Formulation Hot Melt Extrusion Phase Change Materials

Mannitol distinguishes itself from sorbitol and xylitol through its 165°C melting point, non-hygroscopic nature (<98% RH moisture uptake), low aqueous solubility (18 g/100g at 20°C), and metabolic inertness. These properties make it irreplaceable in hot melt extrusion (HME), moisture-sensitive dry powder inhalers (DPIs), and injectable formulations requiring precise osmolarity. Specify high-purity grades (≥98%) with certified low water content and endotoxin levels compliant with USP/EP/JP standards for optimum formulation performance.

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 69-65-8
Cat. No. B000672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannitol
CAS69-65-8
Synonyms(L)-Mannitol
Mannitol
Osmitrol
Osmofundin
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyFBPFZTCFMRRESA-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
1 g in about 5.5 ml water;  more sol in hot water;  insol in ether;  sol in pyridine, aniline;  sol in aq soln of alkalies;  1 g dissolves in 18 ml glycerol (density 1.24);  1 g dissolves in about 83 ml alc
In water, 2.16X10+5 mg/l @ 25 °C
216 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Mannitol (CAS 69-65-8) Baseline Overview for Scientific Procurement and Formulation Selection


Mannitol (D-mannitol, CAS 69-65-8) is a hexahydric sugar alcohol (polyol) produced by the hydrogenation of fructose or mannose, and is also naturally occurring in various plants, algae, and fungi. As a non-hygroscopic, crystalline solid with a high melting point (165-168°C) [1], it serves dual roles as both a potent osmotic diuretic in clinical medicine and a versatile pharmaceutical excipient (diluent, tonicity agent, and carrier for dry powder inhalers) [2]. Its unique combination of low aqueous solubility (18 g/100g water at 20°C) [1], negative heat of solution (-121 kJ/kg) [1], and metabolic inertness distinguishes it from other polyols and osmotic agents, making it a critical component in formulations where moisture sensitivity, thermal stability, or precise osmolarity control is paramount.

Why Mannitol Cannot Be Interchanged with Sorbitol, Xylitol, or Other Osmotic Agents


Despite belonging to the same polyol family, mannitol exhibits distinct physicochemical and pharmacokinetic properties that render it non-interchangeable with its closest structural analogs, such as sorbitol and xylitol. For instance, mannitol's melting point (165°C) is nearly 70°C higher than sorbitol's (97°C) and 71°C higher than xylitol's (94°C), directly impacting its utility in high-temperature processing (e.g., hot melt extrusion) and as a phase change material (PCM) [1]. Critically, mannitol is non-hygroscopic, absorbing moisture only at >98% relative humidity, whereas sorbitol is highly hygroscopic, a property that dictates their divergent applications in moisture-sensitive solid dosage forms like chewable tablets and dry powder inhalers [2]. Furthermore, as an osmotic diuretic, mannitol's renal handling—characterized by minimal metabolism and a confined extracellular distribution—differs markedly from sorbitol, which undergoes hepatic metabolism with a shorter elimination half-life (t½β ~1 hour) [3]. These fundamental differences in physical stability, moisture sensitivity, and metabolic fate mean that substituting one polyol for another can lead to formulation failure, compromised product stability, or altered therapeutic outcomes. The following quantitative evidence guide details these critical differentiators.

Quantitative Comparator Evidence for Mannitol Against Closest Analogs and Alternatives


Thermal Processing Stability: Melting Point Advantage Over Other Polyols

Mannitol possesses a significantly higher melting point than its most common polyol analogs, enabling its use in high-temperature manufacturing processes where others would melt or degrade. Its melting point of 165°C is approximately 70°C higher than sorbitol (97°C) and 71°C higher than xylitol (94°C) [1]. This thermal stability is critical for applications like hot melt extrusion (HME) of amorphous solid dispersions and as a phase change material (PCM) for thermal energy storage in the 70-180°C range [2].

Pharmaceutical Formulation Hot Melt Extrusion Phase Change Materials

Moisture-Sensitive Formulation Stability: Non-Hygroscopic Nature vs. Sorbitol

Mannitol's non-hygroscopic character is a definitive differentiator for moisture-sensitive drug products. In a direct comparison, mannitol powder exhibits very low hygroscopicity, taking up moisture only in excess of 98% relative humidity (RH) [1]. In contrast, sorbitol is classified as highly hygroscopic [2], readily absorbing atmospheric water which can lead to drug degradation, tablet softening, and compromised powder flow. This property is the basis for mannitol's widespread use as a dusting powder for chewing gum to prevent sticking to manufacturing equipment and wrappers [3], and as a preferred carrier in dry powder inhaler (DPI) formulations where moisture-induced particle aggregation is a primary failure mode [4].

Solid Dosage Forms Dry Powder Inhalers Chewable Tablets

Osmotic Diuretic Efficacy: Comparable ICP Reduction to Hypertonic Saline with Documented Effect Magnitude

In the management of elevated intracranial pressure (ICP), mannitol 20% demonstrates clinically meaningful and quantifiable ICP reduction. A systematic review and meta-analysis found that mannitol consistently reduced ICP by 20-35% within 30 minutes of administration [1]. In a randomized controlled trial comparing equiosmolar doses in pediatric TBI patients, the mean ICP reduction with 20% mannitol was 7.13 mmHg, compared to 5.67 mmHg with 3% hypertonic saline (difference not statistically significant, p=0.33) [2]. A separate study reported a 15.5% mean ICP reduction with mannitol versus 29.2% with hypertonic saline, though the difference was not statistically significant [3]. These data confirm mannitol's established, non-inferior efficacy profile relative to hypertonic saline, with a well-characterized magnitude of effect that allows for predictable dosing in clinical practice.

Neurocritical Care Intracranial Hypertension Traumatic Brain Injury

Aqueous Solubility Constraint: Deliberate Low Solubility Enables Controlled Dissolution and Tonicity Adjustment

Mannitol's relatively low aqueous solubility (18 g/100g water at 20°C) is a key differentiator from other polyols and is often an intentional design feature in formulations. In comparison, sorbitol exhibits a much higher solubility of 235 g/100g water, and xylitol 169 g/100g water, at the same temperature [1]. This ~13-fold difference in solubility between mannitol and sorbitol is critical in applications where a non-hygroscopic, slowly dissolving matrix is required, such as in chewable tablets where a smooth, non-gritty mouthfeel and controlled sweetness release are desired [2]. Furthermore, in parenteral formulations, mannitol's limited solubility provides a precise and predictable osmolar contribution without the risk of supersaturation or precipitation that could occur with more soluble polyols .

Pharmaceutical Excipients Controlled Release Tonicity Agents

Metabolic Handling and Half-Life: Extended Extracellular Persistence vs. Hepatically-Cleared Sorbitol

The pharmacokinetic profiles of osmotic agents dictate their clinical utility and safety windows. Mannitol is eliminated primarily via renal filtration and undergoes minimal metabolism, resulting in a prolonged extracellular presence that sustains its osmotic effect. In contrast, sorbitol is extensively metabolized by the liver, with a reported elimination half-life (t½β) of approximately 1 hour [1]. Glycerol, another comparator, has an even shorter half-life of 0.2 to 1 hour [1]. This difference in metabolic clearance means mannitol provides a more sustained and predictable osmotic diuresis without the confounding variable of hepatic function, making it the preferred agent for managing cerebral edema and acute renal failure where predictable pharmacokinetics are paramount [2].

Osmotic Diuretics Pharmacokinetics Renal Function

Excipient Tableting Performance: Comparative Disintegration and Tensile Strength in Orally Disintegrating Tablets

In the formulation of orally disintegrating tablets (ODTs) prepared by the crystalline transition method, mannitol demonstrates competitive performance against other polyol diluents. A comparative study found that tablets prepared with erythritol, mannitol, or xylitol as the primary diluent all achieved an oral disintegration time of 10–30 seconds at a comparable tensile strength of approximately 1 MPa [1]. This establishes mannitol's functional parity with erythritol and xylitol for this specific application, while retaining its unique advantage of non-hygroscopicity (as detailed in Evidence Item 2). Furthermore, mannitol's negative heat of solution (-121 kJ/kg) [2] provides a pleasant cooling sensation upon dissolution, a sensory attribute valued in ODT formulations [3].

Orally Disintegrating Tablets Pharmaceutical Excipients Direct Compression

High-Value Research and Industrial Application Scenarios for Mannitol Based on Evidence of Differentiation


Hot Melt Extrusion of Amorphous Solid Dispersions for Poorly Soluble APIs

Mannitol's exceptionally high melting point of 165°C [1] enables its use as a polymeric carrier or plasticizer in hot melt extrusion (HME) processes where processing temperatures routinely exceed 140°C. Lower-melting polyols like sorbitol (97°C) and xylitol (94°C) would melt and degrade, rendering them unsuitable. Formulators should procure high-purity, fine-particle-size mannitol (e.g., Pearlitol® 200SD or Parteck® M grades) specifically designed for HME to ensure optimal mixing and extrusion torque.

Stabilization of Moisture-Sensitive Drugs in Chewable Tablets and Dry Powder Inhalers

For APIs that are prone to hydrolysis or require a dry environment for pulmonary delivery (e.g., certain peptides, antibiotics), mannitol's non-hygroscopic nature is non-negotiable. As demonstrated, mannitol only sorbs moisture at >98% RH, whereas sorbitol actively absorbs water from the atmosphere [2]. Procurement should specify mannitol with a certified low water content (e.g., <0.5% w/w) and appropriate particle morphology (e.g., spray-dried for DPI carriers) to guarantee the stability and aerosolization performance of the final drug product.

Parenteral Solutions Requiring Precise Osmolarity Control Without Supersaturation Risk

Mannitol's low aqueous solubility (18 g/100g water at 20°C) [3] is a critical advantage in the formulation of injectable solutions where a specific osmolarity must be achieved without the risk of crystallization upon storage or dilution. Its use as a tonicity agent in ophthalmic and intravenous solutions is well-established. In contrast, the high solubility of sorbitol (235 g/100g) [3] would make achieving a low osmolarity target difficult and could lead to hyperosmolar formulations with associated injection site pain or hemolysis. Quality control should verify mannitol's endotoxin levels and particulate matter meet USP/EP/JP standards for parenteral use.

Phase Change Material (PCM) for Thermal Energy Storage in the 70-180°C Range

Mannitol's combination of a high melting point (165°C) and a substantial latent heat of fusion (approx. 340 J/g) [4] makes it an attractive candidate for thermal energy storage in applications like solar energy storage, industrial waste heat recovery, and temperature-controlled packaging. This is an industrial, non-pharmaceutical application where the thermal properties are the primary selection driver. Procurement of technical-grade mannitol for this purpose should prioritize purity that minimizes supercooling effects and ensures consistent phase change behavior over repeated thermal cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mannitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.